molecular formula C17H17ClN2O3 B4898792 N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide CAS No. 5377-60-6

N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide

Cat. No.: B4898792
CAS No.: 5377-60-6
M. Wt: 332.8 g/mol
InChI Key: IJXGDJVQMUALJL-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-N’-(4-methoxyphenyl)oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-N’-(4-methoxyphenyl)oxamide typically involves the reaction of 4-chlorophenylethylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-N’-(4-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-chloroaniline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-N’-(4-methoxyphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N’-(4-methoxyphenyl)oxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • **N’-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-N’-(4-methoxyphenyl)oxamide is unique due to its specific combination of a chlorophenyl and a methoxyphenyl group attached to the oxamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-23-15-8-6-14(7-9-15)20-17(22)16(21)19-11-10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXGDJVQMUALJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367163
Record name N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5377-60-6
Record name N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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